molecular formula C15H18N2O3 B3048724 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide CAS No. 1803595-08-5

7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide

Cat. No.: B3048724
CAS No.: 1803595-08-5
M. Wt: 274.31
InChI Key: PPIKECJIZOJKFA-UHFFFAOYSA-N
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Description

7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide is a chemical compound with the molecular formula C15H18N2O3 It is characterized by the presence of an isoindoline-1,3-dione moiety attached to a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide typically involves the reaction of isoindoline-1,3-dione derivatives with heptanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, reduced isoindoline compounds, and oxidized isoindoline-1,3-dione derivatives .

Scientific Research Applications

7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide is unique due to its specific heptanamide chain, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

7-(1,3-dioxoisoindol-2-yl)heptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c16-13(18)9-3-1-2-6-10-17-14(19)11-7-4-5-8-12(11)15(17)20/h4-5,7-8H,1-3,6,9-10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIKECJIZOJKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228706
Record name 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-08-5
Record name 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803595-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide
Reactant of Route 2
Reactant of Route 2
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide
Reactant of Route 3
Reactant of Route 3
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide
Reactant of Route 4
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide
Reactant of Route 5
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide
Reactant of Route 6
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide

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